molecular formula C21H27N3O2 B6288327 4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% CAS No. 1043508-39-9

4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95%

Cat. No. B6288327
CAS RN: 1043508-39-9
M. Wt: 353.5 g/mol
InChI Key: ZNORULVOIWERIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% (4-PBCT-95%) is a synthetic compound with a variety of potential scientific and medical applications. It is a relatively new compound, having only been synthesized in the last decade, and is currently being studied for its potential to be used in a variety of laboratory experiments.

Scientific Research Applications

4-PBCT-95% has a variety of potential scientific research applications. It has been used in studies of the pharmacological effects of novel compounds, as well as in studies of the biological effects of various compounds. It has also been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, it has been used in studies of the effects of drugs on the immune system, as well as in studies of the effects of drugs on the gastrointestinal system.

Mechanism of Action

The exact mechanism of action of 4-PBCT-95% is not yet fully understood. However, it is believed that the compound acts as an agonist at certain serotonin receptors, as well as at certain dopamine receptors. Additionally, it is believed to act as an agonist at certain opioid receptors, as well as at certain histamine receptors. Furthermore, it is believed to act as an agonist at certain adrenergic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PBCT-95% are not yet fully understood. However, it is believed to have a variety of potential effects, including an increase in serotonin and dopamine levels, an increase in opioid receptor activity, an increase in histamine receptor activity, and an increase in adrenergic receptor activity. Additionally, it is believed to have an anti-inflammatory effect, as well as a neuroprotective effect.

Advantages and Limitations for Lab Experiments

4-PBCT-95% has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-PBCT-95% is its ability to act as an agonist at multiple receptor sites. Additionally, it has a relatively low toxicity level, making it safe for use in laboratory experiments. However, one of the main limitations of 4-PBCT-95% is its relatively short half-life, which means that it must be used quickly and efficiently in order to achieve desired results.

Future Directions

There are a variety of potential future directions for the use of 4-PBCT-95%. One potential direction is the development of novel drugs that utilize the compound’s agonist activity at multiple receptor sites. Additionally, the compound could be used in studies of the effects of various drugs on the central nervous system, the cardiovascular system, the immune system, and the gastrointestinal system. Furthermore, the compound could be used in studies of the effects of various drugs on inflammation, as well as in studies of the effects of various drugs on neuroprotection. Finally, the compound could be used in studies of the effects of various drugs on the metabolism of various drugs.

Synthesis Methods

4-PBCT-95% is synthesized via a multi-step process. The first step involves the reaction of 3-pyridin-4-yl-benzaldehyde with 4-chloro-3-methylpiperidine in the presence of anhydrous magnesium sulfate and acetic anhydride. This reaction yields the desired product, 4-(3-pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid. The second step involves the esterification of the acid with t-butyl alcohol in the presence of hydrochloric acid. This reaction yields the desired product, 4-(3-pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95%.

properties

IUPAC Name

tert-butyl 4-[(3-pyridin-4-ylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-21(2,3)26-20(25)24-13-11-23(12-14-24)16-17-5-4-6-19(15-17)18-7-9-22-10-8-18/h4-10,15H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNORULVOIWERIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.